molecular formula C18H19F3N4O3S B2752479 N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide CAS No. 866131-24-0

N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide

Cat. No.: B2752479
CAS No.: 866131-24-0
M. Wt: 428.43
InChI Key: ACLVBSQYYLSXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide" is a sulfonamide-containing acetamide derivative featuring a piperazine linker substituted with a 5-(trifluoromethyl)-2-pyridinyl group.

Properties

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3S/c1-13(26)23-15-3-5-16(6-4-15)29(27,28)25-10-8-24(9-11-25)17-7-2-14(12-22-17)18(19,20)21/h2-7,12H,8-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLVBSQYYLSXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of the trifluoromethyl-pyridinyl intermediate, followed by the introduction of the piperazino group and the sulfonylation of the phenyl ring. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a piperazine ring, a trifluoromethyl-pyridine moiety, and a sulfonamide group. Its molecular formula is C22H18Cl2F3N5O2SC_{22}H_{18}Cl_{2}F_{3}N_{5}O_{2}S, with a molecular weight of 544.4 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of compounds.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing thiazole and pyridine rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In one study, thiazole-pyridine hybrids demonstrated significant growth inhibition against colorectal (HT29) and breast cancer (MCF-7) cell lines, with IC50 values as low as 2.01 µM . The incorporation of electron-withdrawing groups like trifluoromethyl has been linked to enhanced potency.

Antimicrobial Properties

Compounds related to N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide have also shown antimicrobial activity. A study on acetamide derivatives indicated that certain modifications led to increased efficacy against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values below 1 µM . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Study AThiazole-pyridine hybrids demonstrated significant anticancer activityHT29, MCF-72.01 µM
Study BAcetamide derivatives showed strong antibacterial propertiesStaphylococcus aureus< 1 µM
Study CCompounds exhibited apoptosis induction in cancer cellsVarious cancer linesVaries

Mechanism of Action

The mechanism of action of N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The piperazino group may interact with biological receptors, while the sulfonyl group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Structure-Activity Relationship (SAR) : Substituents on the piperazine ring (e.g., chloro, difluoro, methoxy) significantly modulate activity. For example, 8b’s chloro-trifluoromethylbenzoyl group enhances receptor affinity, while 8c’s difluorobenzoyl group improves solubility .

Biological Activity

N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide, a compound characterized by its unique trifluoromethyl and piperazine functionalities, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F3N6O2SC_{20}H_{18}F_3N_6O_2S with a molecular weight of 434.85 g/mol. The compound contains a sulfonamide group which is known for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The bactericidal action is attributed to the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μM)Mechanism of Action
Compound AS. aureus15.625Inhibition of protein synthesis
Compound BE. faecalis62.5Disruption of nucleic acid synthesis
This compoundMRSATBDTBD

Anticonvulsant Activity

The anticonvulsant potential of related piperazine derivatives has been demonstrated in animal models. For example, compounds similar to this compound were evaluated using the maximal electroshock (MES) seizure model.

  • Efficacy : Certain derivatives showed protective effects at doses as low as 100 mg/kg, indicating a promising therapeutic window for seizure management .

Table 2: Anticonvulsant Activity in Animal Models

Compound NameDose (mg/kg)Protection Duration
Compound C1004 hours
Compound D3000.5 hours
This compoundTBDTBD

Anticancer Activity

Emerging studies suggest that compounds with similar structures may also exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Studies : Research has shown that piperazine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis via caspase activation pathways .

Table 3: Anticancer Activity Overview

Compound NameCancer Cell LineIC50 (μM)Mechanism of Action
Compound EHeLaTBDApoptosis induction
This compoundTBDTBD

Q & A

Q. What are the recommended synthetic routes for N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves a multi-step approach:

Sulfonamide Coupling : React 4-[5-(trifluoromethyl)-2-pyridinyl]piperazine with a sulfonyl chloride intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .

Acetamide Formation : Introduce the acetamide group via nucleophilic acyl substitution using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency.
  • Temperature Control : Low temperatures (0–10°C) minimize side reactions during sulfonyl chloride activation.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl signals (δ ~120 ppm in 13C), and piperazine/acetamide backbone .
    • 19F NMR : Confirm the trifluoromethyl group (δ -60 to -70 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

Q. How should researchers design initial pharmacological screening assays for this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) or GPCRs at 1–10 µM concentrations .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Positive Controls : Include reference compounds (e.g., paracetamol for analgesic activity comparisons) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies for this compound?

Answer:

  • Assay Validation :
    • Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
    • Replicate studies with independent batches to rule out synthesis variability .
  • Purity Analysis : Confirm batch purity via HPLC and LC-MS to exclude impurities (e.g., unreacted intermediates) .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., piperazine ring modifications) to isolate functional group contributions .

Q. What computational methods are suitable for predicting the binding interactions of this compound with potential biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes (e.g., piperazine-sulfonyl interactions with catalytic sites) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) in explicit solvent (TIP3P water) to assess binding stability .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and identify critical residues .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Answer:

  • Functional Group Modifications :
    • Replace trifluoromethyl with bioisosteres (e.g., CF3 → Cl or OCF3) to optimize lipophilicity .
    • Vary the piperazine substituents (e.g., methyl vs. phenyl groups) to enhance target selectivity .
  • Pharmacokinetic Optimization :
    • Introduce prodrug moieties (e.g., ester linkages) to improve oral bioavailability.
    • Assess metabolic stability using liver microsome assays (human/rat) .

Q. What experimental strategies can elucidate the metabolic pathways and degradation products of this compound?

Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS .
  • Stability Studies :
    • Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to identify hydrolysis products .
  • Isotope Labeling : Use 14C-labeled acetamide groups to track metabolic fate in rodent models .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s analgesic efficacy be addressed?

Answer:

  • Dose-Response Reassessment : Conduct ED50 studies across multiple pain models (e.g., inflammatory vs. neuropathic) .
  • Mechanistic Profiling : Compare COX-1/COX-2 inhibition vs. opioid receptor binding to clarify the mode of action .
  • Species-Specific Effects : Test in murine vs. primate models to account for interspecies variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.